molecular formula C12H8F3N B14221074 4-Methyl-2-(3,4,5-trifluorophenyl)pyridine CAS No. 596815-61-1

4-Methyl-2-(3,4,5-trifluorophenyl)pyridine

Cat. No.: B14221074
CAS No.: 596815-61-1
M. Wt: 223.19 g/mol
InChI Key: WUPSQVKQNQYVGN-UHFFFAOYSA-N
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Description

4-Methyl-2-(3,4,5-trifluorophenyl)pyridine is an organic compound with the molecular formula C₁₂H₈F₃N It is a pyridine derivative characterized by the presence of a trifluorophenyl group at the 2-position and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Methyl-2-(3,4,5-trifluorophenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3,4,5-trifluorophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-Methyl-2-(3,4,5-trifluorophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-2-(3,4,5-trifluorophenyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)pyridine
  • 4-Methyl-2-(2,4,5-trifluorophenyl)pyridine
  • 4-Methyl-2-(3,4-difluorophenyl)pyridine

Uniqueness

4-Methyl-2-(3,4,5-trifluorophenyl)pyridine is unique due to the specific positioning of the trifluorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. The trifluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications .

Properties

CAS No.

596815-61-1

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

4-methyl-2-(3,4,5-trifluorophenyl)pyridine

InChI

InChI=1S/C12H8F3N/c1-7-2-3-16-11(4-7)8-5-9(13)12(15)10(14)6-8/h2-6H,1H3

InChI Key

WUPSQVKQNQYVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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